Bethanidine sulfate

Beschreibung

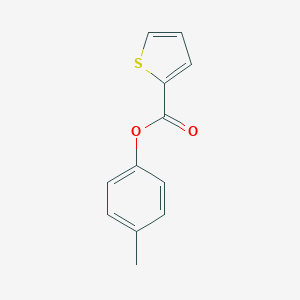

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-benzyl-2,3-dimethylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15N3.H2O4S/c2*1-11-10(12-2)13-8-9-6-4-3-5-7-9;1-5(2,3)4/h2*3-7H,8H2,1-2H3,(H2,11,12,13);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIJUXVIZLYQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCC1=CC=CC=C1.CNC(=NC)NCC1=CC=CC=C1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048748 | |

| Record name | Bethanidine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-85-2 | |

| Record name | Bethanidine sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETHANIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4THI5N7O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Computational and Theoretical Investigations of 4 Methylphenyl Thiophene 2 Carboxylate Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecular systems. For thiophene (B33073) derivatives, these methods elucidate the electronic characteristics that govern their chemical behavior.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of thiophene derivatives. nih.govnih.gov The selection of an appropriate functional and basis set is crucial for obtaining accurate results. In studies of analogous thiophene carboxylates, such as methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate and methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate, the B3LYP functional combined with the 6-311++G(d,p) basis set has been effectively utilized. researchgate.net For other thiophene derivatives, computational studies have also employed the B3LYP functional with basis sets like aug-cc-pVTZ and 6-31G(d,p) to achieve a good balance between accuracy and computational cost. nih.govnih.gov These selections are foundational for reliable predictions of molecular geometries and electronic properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, provides insight into the molecule's excitability and ability to participate in chemical reactions.

For a related compound, methyl-3-aminothiophene-2-carboxylate, the HOMO-LUMO gap has been calculated to be approximately 4.537 eV. mdpi.com This value suggests a relatively low kinetic stability and high chemical reactivity. mdpi.com In this specific analog, both the HOMO and LUMO are primarily delocalized over the thiophene ring, forming a highly delocalized π system. The amino group contributes significantly to the HOMO (27.9%), while the carboxyl group contributes to the LUMO (14.3%). mdpi.com

The electronic properties of various thiophene derivatives are often compared by analyzing their HOMO-LUMO energy gaps. For instance, in a series of thiophene-2-carboxamide derivatives, amino-substituted compounds were found to have the highest energy gap, while methyl-substituted ones had the lowest. nih.govnih.gov A smaller energy gap generally indicates higher reactivity. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for a Thiophene Carboxylate Analog

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. researchgate.net The ESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the analysis of methyl-3-aminothiophene-2-carboxylate, the ESP map reveals distinct electronegative regions around the oxygen and nitrogen atoms, indicating them as likely sites for electrophilic interaction. mdpi.com Conversely, electropositive regions are observed around the hydrogen atoms. mdpi.com Such analyses are crucial for understanding intermolecular interactions, including hydrogen bonding.

The Electron Localization Function (ELF) provides a measure of electron localization in atomic and molecular systems, offering insights into chemical bonding. cam.ac.uk High ELF values indicate regions where electrons are more localized than in a uniform electron gas of the same density. cam.ac.uk The Quantum Theory of Atoms in Molecules (AIM) is another powerful method used to analyze the topology of the electron density to characterize chemical bonds and intermolecular interactions.

For thiophene carboxylate derivatives like methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate and methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate, ELF and AIM analyses have been employed to provide a deeper understanding of their electronic structure and bonding characteristics. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are used to study the conformational dynamics and stability of molecules over time. These simulations provide insights into how molecules like thiophene derivatives behave in different environments. For example, MD simulations have been used to investigate the stability of thiophene carboxamide derivatives when complexed with proteins, showing stable trajectories over time scales of 100 nanoseconds. mdpi.com Such studies are crucial for understanding the interactions of these molecules in biological systems. mdpi.com Coarse-grained MD models have also been developed for poly(3-alkylthiophene)s to investigate the mechanical and conformational behavior of thin films. acs.org

Computational Studies on Reaction Mechanisms and Pathways

Computational methods are extensively used to elucidate the mechanisms of chemical reactions involving thiophene derivatives. DFT calculations, for instance, have been employed to study the carboxylation of thiophene with CO2, revealing that the reaction proceeds through the cleavage of a C-H bond, followed by the insertion of CO2. researchgate.net Such studies help in understanding the factors that control reaction barriers and in optimizing reaction conditions. researchgate.net The plausible reaction mechanisms for the synthesis of thiophene-2-carboxylic acid derivatives have also been explored using DFT, providing insights into the synthesis of potential drug candidates.

Derivation of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Chemical Potential)

Quantum chemical calculations are instrumental in determining the global reactivity descriptors of a molecule. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of a molecule's reactivity and stability. mdpi.comresearchgate.net For instance, the study of structurally related thiophene derivatives, such as 1-(4-methylphenyl)-3-(thiophene-2-carbonyl) thiourea (B124793), provides valuable data that can be used to understand the reactivity of 4-Methylphenyl thiophene-2-carboxylate (B1233283). mdpi.com

The key reactivity descriptors include:

Chemical Potential (μ): This descriptor indicates the tendency of a molecule to lose or gain electrons. It is calculated as the average of the HOMO and LUMO energies. A more negative chemical potential suggests higher stability. nih.gov

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. Molecules with a larger HOMO-LUMO gap are generally harder and less reactive. mdpi.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and chemical hardness. A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.comresearchgate.net

The following table presents the calculated reactivity descriptors for a related compound, 1-(4-methylphenyl)-3-(thiophene-2-carbonyl) thiourea, which serves as a model for understanding the potential reactivity of 4-Methylphenyl thiophene-2-carboxylate. mdpi.com

| Descriptor | Value (eV) |

|---|---|

| E(HOMO) | -6.195 |

| E(LUMO) | -2.261 |

| Energy Gap (ΔE) | 3.934 |

| Chemical Potential (μ) | -4.228 |

| Chemical Hardness (η) | 1.967 |

| Electrophilicity Index (ω) | 4.551 |

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. These theoretical predictions can be correlated with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure. mdpi.comresearchgate.net

Theoretical vibrational analysis can be performed to predict the infrared spectra of molecules. mdpi.com The calculated frequencies are often scaled to account for systematic errors in the computational methods, leading to a good agreement with experimental FT-IR spectra. researchgate.net For thiophene derivatives, the characteristic vibrational modes of the thiophene ring, carbonyl group, and phenyl ring can be accurately assigned based on these calculations. mdpi.com

The following table shows a comparison of experimental and calculated vibrational frequencies for key functional groups in a thiophene derivative, illustrating the typical level of agreement.

| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

|---|---|---|

| C=O stretch | 1651 | 1650 |

| C-N stretch | 1305 | 1304 |

| C-S stretch | 738 | 737 |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

Similarly, theoretical calculations of NMR chemical shifts provide valuable information for structural elucidation. mdpi.com The calculated chemical shifts for ¹H and ¹³C atoms can be compared with experimental NMR data to confirm the assignments of different atoms within the molecule.

Investigation of Nonlinear Optical (NLO) Properties

Organic molecules with specific structural features can exhibit significant nonlinear optical (NLO) properties, making them promising candidates for applications in optoelectronics and photonics. nih.gov Computational chemistry plays a crucial role in the investigation and prediction of these properties.

The NLO properties of a molecule are determined by its response to an applied electric field. Key parameters include:

Linear Polarizability (α): Describes the linear response of the molecule to an electric field.

First Hyperpolarizability (β): Represents the second-order NLO response and is responsible for effects like second-harmonic generation.

Theoretical calculations can provide insights into the NLO properties of 4-Methylphenyl thiophene-2-carboxylate by determining these parameters. The presence of a donor-π-acceptor framework within the molecule is a common strategy for enhancing NLO properties. In this case, the thiophene and phenyl rings can act as part of the π-conjugated system.

The following table illustrates the type of data generated from computational studies on the NLO properties of organic molecules. The values are hypothetical for 4-Methylphenyl thiophene-2-carboxylate and are presented to demonstrate the scope of such investigations.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 |

| Linear Polarizability (α) (a.u.) | 250 |

| First Hyperpolarizability (β) (a.u.) | 1200 |

These computational investigations are essential for the rational design of new materials with tailored NLO properties for advanced technological applications.

Chemical Reactivity and Derivatization Strategies for 4 Methylphenyl Thiophene 2 Carboxylate

Regioselective Functionalization of the Thiophene (B33073) Ring

The thiophene ring in 4-methylphenyl thiophene-2-carboxylate (B1233283) is susceptible to electrophilic substitution. The electron-withdrawing nature of the 2-carboxylate group deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 5-position, and to a lesser extent, the 4-position. youtube.comresearchgate.netwikipedia.org This regioselectivity is a key aspect in the controlled synthesis of substituted thiophene derivatives.

Common electrophilic substitution reactions include:

Nitration: Using conventional nitrating mixtures like nitric acid and sulfuric acid can introduce a nitro group at the 5-position. youtube.com

Halogenation: Reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used for selective chlorination or bromination at the 5-position. researchgate.netyoutube.com

Acylation: Friedel-Crafts acylation can introduce an acyl group, typically at the 5-position, leading to the formation of ketones. wikipedia.org

Furthermore, deprotonation of thiophene-2-carboxylic acid derivatives with strong bases like lithium diisopropylamide (LDA) can lead to lithiation at the 5-position, creating a nucleophilic center that can react with various electrophiles to introduce a wide range of substituents. wikipedia.org

Modifications of the Ester Moiety

The ester group of 4-methylphenyl thiophene-2-carboxylate provides a reactive handle for various transformations, allowing for the introduction of different functional groups and the synthesis of a diverse library of compounds.

Transesterification Reactions with Various Alcohols

Transesterification is a fundamental reaction for modifying the ester moiety. This process involves the exchange of the 4-methylphenyl group with another alcohol under acidic or basic conditions. wikipedia.org The reaction is typically driven to completion by using the desired alcohol as a solvent or by removing the displaced 4-methylphenol from the reaction mixture. masterorganicchemistry.comresearchgate.net

This strategy allows for the synthesis of a variety of thiophene-2-carboxylate esters with different alkyl or aryl groups, which can influence the molecule's physical and chemical properties. The reaction can be catalyzed by acids, bases, or even certain metal catalysts. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Transesterification Reactions

| Starting Ester | Reagent Alcohol | Product Ester | Catalyst |

|---|---|---|---|

| Methyl Ester | Ethanol | Ethyl Ester | Acid/Base |

| Ethyl Ester | Propanol | Propyl Ester | Acid/Base |

This table illustrates the versatility of transesterification in generating a variety of ester derivatives from a common precursor. The choice of catalyst and reaction conditions can be tailored to the specific substrates. wikipedia.orgmasterorganicchemistry.comresearchgate.net

Amide Formation via Aminolysis

The ester can be converted to an amide through aminolysis, which involves the reaction of the ester with a primary or secondary amine. masterorganicchemistry.comlibretexts.org This reaction is often slower than the corresponding reaction with more reactive acylating agents like acid chlorides but can be facilitated by heating. libretexts.org The resulting amides introduce a nitrogen-containing functional group, which can significantly alter the biological and electronic properties of the molecule. The reactivity of esters towards aminolysis is generally lower than that of acid chlorides or anhydrides. libretexts.org However, the reaction can proceed to yield primary, secondary, and tertiary amides depending on the amine used. masterorganicchemistry.com

Kinetic studies on the aminolysis of related thiophene carboxylate esters have shown that the reaction typically proceeds through a stepwise mechanism involving a tetrahedral intermediate. researchgate.netresearchgate.net The rate of this reaction is influenced by the basicity of the amine and the nature of the substituents on the thiophene ring. researchgate.net

Construction of Extended Conjugated Systems via Coupling Reactions

Cross-coupling reactions are powerful tools for constructing extended π-conjugated systems based on the 4-methylphenyl thiophene-2-carboxylate scaffold. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to molecules with tailored electronic and photophysical properties.

Carbon-Carbon Bond Formation (e.g., with Aryl Halides, Boronic Acids)

Several palladium-catalyzed cross-coupling reactions are widely employed for C-C bond formation:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated thiophene derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.govlibretexts.org It is a highly versatile and widely used method for creating biaryl structures. mdpi.comnih.gov For instance, a bromo-substituted 4-methylphenyl thiophene-2-carboxylate can be coupled with various arylboronic acids to synthesize a library of 5-arylthiophene-2-carboxylates. mdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.comnih.gov This allows for the introduction of vinyl groups onto the thiophene ring, extending the conjugation.

Stille Coupling: This reaction utilizes an organotin reagent to couple with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org Copper(I) thiophene-2-carboxylate has been studied as a mediator in Stille cross-coupling reactions. acs.orgacs.org

Ullmann Reaction: This copper-catalyzed reaction can be used to form aryl-aryl bonds, though it often requires harsh reaction conditions. wikipedia.orgorganic-chemistry.org Copper(I) thiophene-2-carboxylate itself is a known reagent used in Ullmann reactions. wikipedia.orgorganic-chemistry.org

Table 2: Common C-C Coupling Reactions for Thiophene Derivatives

| Reaction | Coupling Partners | Catalyst System | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Boronic Acid | Pd catalyst, Base | Versatile, mild conditions |

| Heck | Aryl Halide + Alkene | Pd catalyst, Base | Forms C=C bonds |

| Stille | Aryl Halide + Organotin | Pd catalyst | Tolerates many functional groups |

This table summarizes the key features of common palladium- and copper-catalyzed cross-coupling reactions applicable to the derivatization of the thiophene ring in 4-methylphenyl thiophene-2-carboxylate. mdpi.comwikipedia.orgorganic-chemistry.orgwikipedia.org

Heteroatom-Containing Linkage Formations

Beyond C-C bonds, coupling reactions can also be used to form linkages containing heteroatoms, further expanding the chemical space accessible from 4-methylphenyl thiophene-2-carboxylate.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It allows for the synthesis of aryl amines, which are important building blocks in medicinal chemistry and materials science. wikipedia.orgresearchgate.net This reaction can be applied to bromo-substituted thiophene derivatives to introduce various amine functionalities. sci-hub.seyoutube.com

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen and carbon-sulfur bonds, leading to the synthesis of diaryl ethers and thioethers, respectively. mdpi.comwikipedia.org While similar to the Buchwald-Hartwig reaction, it often requires higher temperatures. wikipedia.org

These heteroatom linkage formations provide access to a wide range of derivatives with diverse properties and potential applications.

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The strategic modification of 4-methylphenyl thiophene-2-carboxylate is a critical step for the construction of more complex, fused heterocyclic systems. These fused rings are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. Direct cyclization of 4-methylphenyl thiophene-2-carboxylate is challenging without prior functionalization. Therefore, derivatization strategies are typically employed to introduce reactive functional groups, primarily at the C3 position of the thiophene ring, which can then undergo intramolecular reactions with the carboxylate group at C2 to form a new ring.

Several established synthetic methodologies can be proposed to achieve the necessary functionalization of the thiophene core, setting the stage for subsequent cyclization or annulation reactions. These strategies include classical electrophilic substitution reactions and modern metal-catalyzed cross-coupling methods.

Functionalization of the Thiophene Ring as a Prelude to Cyclization

The introduction of a functional group at the 3-position of the thiophene ring in 4-methylphenyl thiophene-2-carboxylate is a key prerequisite for most cyclization strategies. The ester group at C2 is a deactivating group, which can make electrophilic substitution at the adjacent C3 position less favorable. However, under appropriate conditions, several reactions can be employed to introduce the necessary handles for cyclization.

Friedel-Crafts Acylation: This reaction introduces an acyl group, typically at the C5 position of the thiophene ring due to electronic effects. However, with appropriate directing groups or under specific conditions, acylation at the C3 position might be achievable, providing a ketone functionality that can participate in cyclization reactions. For instance, the acylation of thiophenes can be catalyzed by Lewis acids such as aluminum chloride or stannic chloride. google.com A greener alternative involves using methanesulfonic anhydride, which avoids metal and halogen waste. nih.gov

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.comwikipedia.orgorganic-chemistry.org Applying this reaction to 4-methylphenyl thiophene-2-carboxylate could introduce a formyl group at the C3 or C5 position. A C3-formyl group would be a versatile precursor for various cyclization pathways. The Vilsmeier reagent is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.com

Directed Ortho-Metalation (DoM): This strategy offers a highly regioselective method for functionalizing the position ortho to a directing metalation group (DMG). nih.govnih.gov While the ester group itself is not a strong DMG, it is conceivable that under specific conditions or with modification, lithiation at the C3 position could be achieved, allowing for the introduction of an electrophile that could later be used in a cyclization step.

Halogenation: The introduction of a halogen, such as bromine or iodine, at the C3 position can serve as a handle for subsequent cross-coupling reactions to introduce a side chain capable of cyclizing with the ester group.

Proposed Cyclization Pathways to Fused Systems

Once a suitable functional group is installed at the C3 position of 4-methylphenyl thiophene-2-carboxylate, a variety of intramolecular cyclization reactions can be envisioned to construct fused heterocyclic systems, such as thieno[3,2-c]pyranones or other related structures.

Intramolecular Aldol-Type Condensation: If a ketone is introduced at the C3 position via a reaction like Friedel-Crafts acylation, an intramolecular aldol (B89426) condensation could potentially lead to the formation of a six-membered ring. Subsequent dehydration would yield a fused system.

Pictet-Spengler and Bischler-Napieralski Type Reactions: Should an aminoethyl or acylaminoethyl group be introduced at the C3 position, classic cyclization reactions like the Pictet-Spengler or Bischler-Napieralski could be employed to generate fused nitrogen-containing heterocycles.

Synthesis of Thieno[3,2-c]coumarins: A potential route to fused systems is the synthesis of thieno[2,3-c]coumarins, which has been achieved through a one-pot, transition-metal-free cascade reaction involving a Michael addition, Knoevenagel condensation, and intramolecular cyclization starting from chromones. rsc.orgresearchgate.net While this does not directly use the target compound, it illustrates a strategy for forming a fused thiophene-coumarin system.

The following table outlines hypothetical derivatization and subsequent cyclization strategies for 4-methylphenyl thiophene-2-carboxylate to form fused heterocyclic systems.

| Starting Material | Derivatization Strategy | Intermediate | Cyclization Reaction | Fused Heterocyclic Product |

| 4-Methylphenyl thiophene-2-carboxylate | Friedel-Crafts Acylation | 4-Methylphenyl 3-acetylthiophene-2-carboxylate | Intramolecular Condensation | Thieno[3,2-c]pyranone derivative |

| 4-Methylphenyl thiophene-2-carboxylate | Vilsmeier-Haack Reaction | 4-Methylphenyl 3-formylthiophene-2-carboxylate | Wittig-type reaction followed by intramolecular Michael addition | Substituted thienopyran |

| 4-Methylphenyl thiophene-2-carboxylate | Halogenation followed by Suzuki Coupling | 4-Methylphenyl 3-(2-formylphenyl)thiophene-2-carboxylate | Intramolecular cyclization | Benzo[b]thieno[2,3-d]pyran-6-one derivative |

| 4-Methylphenyl thiophene-2-carboxylate | Nitration and Reduction | 4-Methylphenyl 3-aminothiophene-2-carboxylate | Reaction with a β-ketoester (e.g., Gould-Jacobs reaction) | Thieno[3,2-b]pyridinone derivative |

These proposed pathways, while not explicitly documented for 4-methylphenyl thiophene-2-carboxylate, are based on well-established reactivity patterns of thiophene derivatives and represent plausible routes for the synthesis of novel fused heterocyclic systems. mdpi.com Further experimental investigation is required to optimize reaction conditions and validate these synthetic strategies.

Academic Research Applications in Organic Synthesis and Materials Science

Role as Key Synthetic Intermediates in Multi-step Syntheses

The structure of 4-Methylphenyl thiophene-2-carboxylate (B1233283) makes it a valuable intermediate in multi-step synthetic pathways. The thiophene (B33073) ring is a versatile scaffold in medicinal chemistry and materials science, and the ester and methylphenyl groups provide reactive sites for further functionalization. wikipedia.orgnih.gov

A significant application of this compound is in the synthesis of novel bioactive molecules. For instance, a closely related compound, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, has been synthesized and shown to possess notable antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. nih.govnih.gov The synthesis of this analog involved a Suzuki cross-coupling reaction, highlighting a potential synthetic route where 4-Methylphenyl thiophene-2-carboxylate could serve as a precursor. nih.gov

Furthermore, research on similar thiophene carboxylate derivatives demonstrates their utility in creating a diverse array of compounds. For example, various thiophene-2-carboxylate derivatives have been synthesized and investigated for their potential as antimicrobial and anticancer agents. nih.govresearchgate.net These studies often involve the modification of the thiophene or the phenyl ring, suggesting that 4-Methylphenyl thiophene-2-carboxylate could be a starting point for generating libraries of new chemical entities with potential therapeutic applications.

Building Blocks for Complex Organic Molecules and Natural Product Synthesis

The inherent reactivity of the thiophene ring allows it to be a foundational component in the construction of more complex molecular architectures. Thiophenes are considered bioisosteres of benzene (B151609) rings and are frequently incorporated into pharmacologically active compounds to modulate their biological activity and physicochemical properties. wikipedia.orgnih.gov

While direct examples of the use of 4-Methylphenyl thiophene-2-carboxylate in natural product synthesis are not yet prevalent in the literature, the general utility of thiophene derivatives in this field is well-established. Thiophene-containing molecules are present in some natural products and have been incorporated into synthetic analogs of natural compounds to enhance their therapeutic profiles. nih.gov The synthesis of various functionalized thiophenes, which can be seen as building blocks, has been extensively reviewed, indicating a strong foundation for their use in creating complex structures. researchgate.net

Applications in the Development of Functional Organic Materials

The unique electronic properties of the thiophene ring make it a prime candidate for the development of novel organic materials with specific functionalities. These materials have potential applications in electronics, photonics, and sensor technology. nih.gov

Luminescent Properties: Thiophene-based compounds are known for their luminescent properties. researchgate.netnih.govresearchgate.net The extended π-conjugated system of the thiophene ring can absorb and emit light, and the specific properties can be tuned by the addition of different substituents. While specific data on the luminescence of 4-Methylphenyl thiophene-2-carboxylate is limited, studies on related thiophene carboxylate polymers have shown strong luminescence, suggesting that this compound could be a building block for luminescent materials. researchgate.netnih.gov For example, a zinc and europium α-thiophene carboxylate polymer exhibits very strong red luminescence. researchgate.netnih.govnih.gov

Redox-Active Properties: Polymers containing thiophene units can exhibit redox activity, making them suitable for applications in energy storage devices. rsc.orgresearchgate.netmdpi.com The ability of the thiophene ring to be reversibly oxidized and reduced is key to this functionality. Research into triarylamine–thiophene redox polymers has shown that incorporating thiophene monomers can increase the energy storage capacity of conducting polymer electrodes. rsc.org This indicates a potential application area for 4-Methylphenyl thiophene-2-carboxylate as a monomer in the synthesis of such redox-active polymers.

A notable application of 4-Methylphenyl thiophene-2-carboxylate has been demonstrated in the field of antifouling coatings. A study reported the microwave-assisted synthesis of this compound and its effectiveness in reducing the settlement of the barnacle Balanus amphitrite, a major marine fouling organism. acs.orgacs.orgconicet.gov.ar This highlights a practical application of the compound in materials science.

Ligand Design for Catalytic Systems

The sulfur atom in the thiophene ring can coordinate with metal centers, making thiophene derivatives suitable for use as ligands in catalytic systems. nih.govacs.orgacs.orgnih.gov The electronic properties of the ligand can be tuned by the substituents on the thiophene ring, which in turn can influence the activity and selectivity of the catalyst.

While there are no specific reports detailing the use of 4-Methylphenyl thiophene-2-carboxylate as a ligand, the broader family of thiophene-based ligands is an active area of research. nih.gov For example, thiophene-derived Schiff base complexes have been synthesized and used as catalysts in various organic transformations. nih.gov The ability of the thiophene moiety to act as a π-ligand is also recognized in organometallic chemistry. wikipedia.org These examples suggest that 4-Methylphenyl thiophene-2-carboxylate could be explored for its potential as a ligand in catalysis, with the 4-methylphenyl group potentially influencing the steric and electronic environment of a metal center.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methylphenyl thiophene-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of thiophene-2-carboxylic acid with 4-methylphenol using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. For γ-keto ester analogs, acylation followed by 1,4-dicarbonyl formation is effective .

Q. How should 4-methylphenyl thiophene-2-carboxylate be characterized to confirm structural integrity?

- Methodology : Use a combination of ¹H/¹³C NMR to verify ester and aromatic proton environments, FT-IR for carbonyl (C=O) and thiophene ring vibrations, and HPLC-MS for purity (>95%). Single-crystal X-ray diffraction (employing SHELX programs ) resolves stereochemical ambiguities, while elemental analysis validates empirical formulas.

Q. What are the key stability considerations for handling and storing this compound?

- Methodology : Store in airtight containers at 2–8°C, protected from light. Avoid contact with strong acids/bases (risk of ester hydrolysis) or oxidizing agents (sulfur oxidation). Stability under normal conditions is confirmed , but decomposition products (e.g., CO, CO₂, sulfur oxides ) may form under extreme heat (>150°C).

Q. What first-aid measures are critical for accidental exposure during experiments?

- Methodology : For skin contact , wash immediately with soap/water; eye exposure requires 15-minute flushing with saline. Inhalation necessitates fresh air and medical monitoring. Always use PPE (gloves, goggles) and ensure fume hoods are operational .

Advanced Research Questions

Q. How can computational tools like DFT or Hirshfeld surface analysis optimize the design of thiophene-based derivatives?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, charge distribution) to predict reactivity. Hirshfeld surface analysis (e.g., CrystalExplorer) maps intermolecular interactions (C–H···π, van der Waals) in crystal lattices, aiding in co-crystal engineering for enhanced solubility .

Q. What strategies resolve contradictions in reported reactivity of thiophene-2-carboxylates under Pd-catalyzed cross-coupling conditions?

- Methodology : Discrepancies may arise from ligand choice (e.g., XPhos vs. SPhos) or solvent polarity. Systematic screening of ligand libraries and reaction kinetics (via in situ IR/NMR) identifies optimal conditions. For Ullmann-type couplings, CuTC (copper(I)-thiophene-2-carboxylate) enhances aryl halide activation .

Q. How do steric and electronic effects of the 4-methylphenyl group influence regioselectivity in electrophilic substitutions?

- Methodology : The methyl group acts as an electron-donating substituent, directing electrophiles to the thiophene ring’s α-position. Competitive experiments with deuterated analogs or Hammett plots quantify substituent effects. X-ray crystallography validates regiochemical outcomes .

Q. What environmental precautions are needed for large-scale disposal, and how can ecological impact be minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.